![molecular formula C12H25N3 B5028709 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine](/img/structure/B5028709.png)
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction. The compound has gained significant attention in scientific research due to its potential therapeutic applications in the field of pain management and addiction treatment.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine involves its binding to the μ-opioid receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways results in the inhibition of pain signals and the release of endogenous opioids, which further enhance the analgesic effects of the compound. 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has also been shown to have a lower potential for abuse and addiction compared to other opioids, making it a promising candidate for the development of new pain medications.
Biochemical and Physiological Effects
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has been found to produce potent analgesic effects in animal models of acute and chronic pain. The compound has also been shown to have a longer duration of action and a lower potential for tolerance compared to other opioids. 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has been found to have a minimal effect on respiratory function and cardiovascular parameters, which are common side effects of opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has several advantages for lab experiments, including its high potency and selectivity for the μ-opioid receptor, which allows for precise control of experimental conditions. The compound also has a low potential for abuse and addiction, making it a safer alternative to other opioids. However, the complex synthesis process and the high cost of the compound may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine, including the development of new pain medications that are based on the compound's structure and mechanism of action. The compound's potential for the treatment of addiction and withdrawal symptoms also warrants further investigation. Additionally, the development of new synthesis methods and purification techniques may help to reduce the cost and increase the availability of 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine for research purposes.
Métodos De Síntesis
The synthesis of 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine involves the reaction of 3-methylcyclohexylamine with 4-methylpiperazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by hydrogenation. The synthesis of 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications in the field of pain management and addiction treatment. The compound has been shown to have a high affinity and selectivity for the μ-opioid receptor, which is responsible for the analgesic effects of opioids. 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has been found to be highly effective in reducing pain in animal models of acute and chronic pain.
Propiedades
IUPAC Name |
4-methyl-N-(3-methylcyclohexyl)piperazin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-11-4-3-5-12(10-11)13-15-8-6-14(2)7-9-15/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVMEJIUEFTOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.